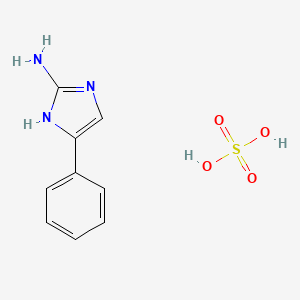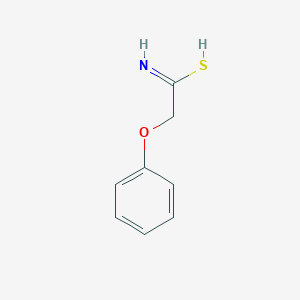
2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H21NO5 . It has a molecular weight of 319.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 319.36 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangement Influenced by Weak Intermolecular Interactions :
- A study focused on the crystal structure analysis of oxopyrrolidine analogs, highlighting the role of weak interactions like C-H⋯O/C-H⋯π in controlling the conformation of the molecules and the construction of supramolecular assemblies. This research provides insights into how these compounds, even without a hydrogen bond donor and acceptor system, can form complex assemblies through various weak interactions (Samipillai et al., 2016).
Parallel Solution-Phase Synthesis :
- Another study reported the parallel acid-catalyzed treatment of oxopyrrolidine derivatives, leading to a library of substituted di-tert-butyl oxopyrrolidine dicarboxylates. This work contributes to the field by demonstrating a method for synthesizing a diverse range of these compounds (Svete et al., 2010).
Solution-Phase Combinatorial Synthesis :
- A study explored the solution-phase combinatorial synthesis of oxopyrrolidine carboxamides. Key intermediate compounds were acylated and coupled with amines to furnish a library of oxopyrrolidine derivatives. This research is significant in expanding the synthetic methods and diversity of oxopyrrolidine compounds (Malavašič et al., 2007).
Synthesis and Biological Evaluation of Pyrrolidine Derivatives :
- A recent study involved the microwave-assisted synthesis of 2-benzyl tert-butylpyrrolidine-1,2-dicarboxylate derivatives, leading to compounds with potential antimicrobial activity. This highlights the possible pharmaceutical applications of these compounds (Sreekanth & Jha, 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Eigenschaften
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNBTMCEMLXYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine](/img/structure/B7723216.png)
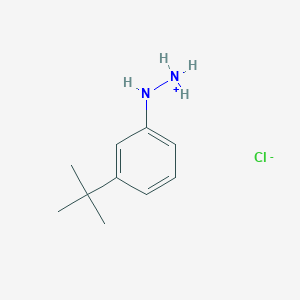
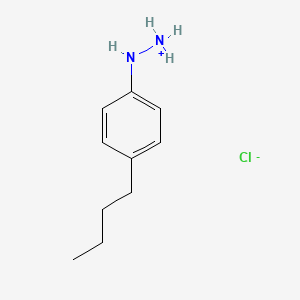
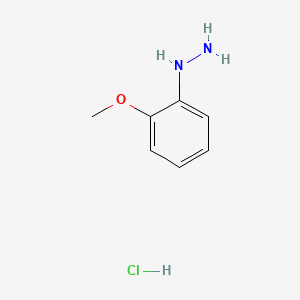

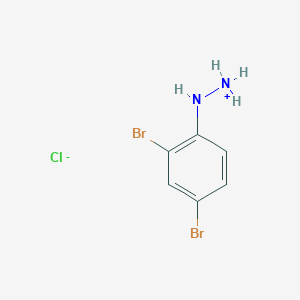

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7723286.png)

